molecular formula C21H16O4 B7772938 3-(Benzoyloxy)-5-methylphenyl benzoate

3-(Benzoyloxy)-5-methylphenyl benzoate

Cat. No.: B7772938
M. Wt: 332.3 g/mol
InChI Key: AUQZHPLWIXEVCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Benzoyloxy)-5-methylphenyl benzoate is a benzoate ester characterized by a central phenyl ring substituted with a benzoyloxy group at the 3-position and a methyl group at the 5-position. Benzoate esters are widely used in pharmaceuticals, agrochemicals, and materials science due to their stability, tunable reactivity, and bioavailability .

Properties

IUPAC Name

(3-benzoyloxy-5-methylphenyl) benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16O4/c1-15-12-18(24-20(22)16-8-4-2-5-9-16)14-19(13-15)25-21(23)17-10-6-3-7-11-17/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUQZHPLWIXEVCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Features

The table below summarizes key structural and molecular differences between 3-(Benzoyloxy)-5-methylphenyl benzoate and related compounds:

Compound Name Molecular Formula Molecular Weight Substituents/Functional Groups Key Features
3-(Benzoyloxy)-5-methylphenyl benzoate* Likely C₂₁H₁₆O₄ ~340.35 3-benzoyloxy, 5-methyl High lipophilicity, steric hindrance
Benzyl benzoate C₁₄H₁₂O₂ 212.24 Benzyl ester Simpler structure, solvent properties
Phenyl benzoate C₁₃H₁₀O₂ 198.22 Phenyl ester Aromatic ester, used in polymers
((2R,3S,5S)-3-(Benzoyloxy)-5-cyanotetrahydrofuran-2-yl)methyl benzoate C₁₉H₁₆N₂O₆ 368.34 Benzoyloxy, cyano, tetrahydrofuran Pharmaceutical candidate
((2R,3R)-3-(Benzoyloxy)-4,4-difluoro-5-oxotetrahydrofuran-2-yl)methyl benzoate C₁₉H₁₄F₂O₆ 376.31 Benzoyloxy, difluoro, ketone Gemcitabine impurity, fluorinated

*Note: The molecular formula and weight for 3-(Benzoyloxy)-5-methylphenyl benzoate are estimated based on structural analogs.

Key Observations:
  • Steric Effects : The 3- and 5-substituents create steric hindrance, which may reduce enzymatic degradation compared to unsubstituted phenyl benzoate .
  • Halogenated Derivatives : Fluorinated or brominated analogs (e.g., ) exhibit higher molecular weights and altered electronic properties, influencing reactivity and metabolic stability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.